25B-NBOMe
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO3/c1-21-16-7-5-4-6-14(16)12-20-9-8-13-10-18(23-3)15(19)11-17(13)22-2/h4-7,10-11,20H,8-9,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXGNJVVBGJEFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50907974 | |
| Record name | 2-(4-Bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50907974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1026511-90-9 | |
| Record name | 4-Bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1026511-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 25B-NBOMe | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026511909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50907974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CIMBI-36 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6NAA81PHK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Precursor Chemistry
Established Pathways for the Synthesis of 25B-NBOMe
The synthesis of this compound, also known as NBOMe-2C-B or Cimbi-36, is typically accomplished through a multi-step process starting from commercially available precursors. nih.govwikipedia.org The most common synthetic route involves the preparation of the phenethylamine (B48288) intermediate, 2C-B (4-bromo-2,5-dimethoxyphenethylamine), followed by N-benzylation. nih.govresearchgate.netsemanticscholar.org
A widely established pathway begins with 2,5-dimethoxybenzaldehyde. nih.gov This starting material undergoes a Henry condensation reaction with nitromethane (B149229) to form the corresponding β-nitrostyrene. Subsequent reduction of the nitro group, often using hydrogen gas with a palladium on carbon (Pd/C) catalyst, yields the phenethylamine backbone. The next key step is the bromination of the aromatic ring at the 4-position, typically using bromine in acetic acid, to produce 2C-B. nih.gov
The final step in the synthesis is the reductive amination of the 2C-B intermediate with 2-methoxybenzaldehyde (B41997). nih.govufmg.br This reaction couples the N-benzyl-2-methoxy (NBOMe) group to the primary amine of the 2C-B molecule. The process typically involves the formation of an intermediate imine, which is then reduced, often with sodium borohydride (B1222165) (NaBH₄), to yield the final product, this compound. nih.gov This N-benzylation step is critical as it significantly increases the compound's affinity and efficacy at the 5-HT₂ₐ receptor. nih.govresearchgate.net The first synthesis of this compound was reported by Ralf Heim in 2003. nih.govoup.com
Table 1: Established Synthesis Pathway for this compound from 2,5-Dimethoxybenzaldehyde
| Step | Reaction | Starting Material | Reagents and Conditions | Intermediate/Product |
|---|---|---|---|---|
| 1 | Henry Condensation | 2,5-Dimethoxybenzaldehyde | CH₃NO₂, NH₄OH, 70 °C | 2,5-dimethoxy-β-nitrostyrene |
| 2 | Reduction | 2,5-dimethoxy-β-nitrostyrene | H₂, Pd/C, MeOH, r.t. | 2,5-dimethoxyphenethylamine (2C-H) |
| 3 | Bromination | 2,5-dimethoxyphenethylamine | Br₂, AcOH, r.t. | 4-bromo-2,5-dimethoxyphenethylamine (2C-B) |
Synthesis of Radioligands for Receptor Characterization and Neuroimaging Applications
For neuroimaging studies, particularly Positron Emission Tomography (PET), radiolabeled versions of this compound have been synthesized. These radioligands are crucial tools for investigating the serotonin (B10506) 5-HT₂ₐ receptor system in vivo. oup.comscispace.com
The most prominent radioligand of this compound is its carbon-11 (B1219553) labeled form, denoted as [¹¹C]Cimbi-36. wikipedia.orgscispace.comacs.org The synthesis of [¹¹C]Cimbi-36 involves introducing the radioactive carbon-11 isotope into the molecule. Carbon-11 is a positron-emitting isotope with a short half-life of approximately 20.4 minutes, making it suitable for PET imaging. The synthesis is typically achieved through the methylation of a desmethyl precursor using a ¹¹C-methylating agent, such as [¹¹C]methyl iodide or [¹¹C]methyl triflate.
[¹¹C]Cimbi-36 has been synthesized and validated as a high-affinity PET tracer for the 5-HT₂ₐ receptor. wikipedia.org Its use in PET scans allows for the mapping and quantification of these receptors in the brain, providing a functional marker that can be used to study various neurological and psychiatric conditions. wikipedia.orgscispace.com
Table 2: this compound Radioligand Details
| Radioligand Name | Isotope | Application | Precursor | Key Characteristic |
|---|
Strategies for the Synthesis of Key Metabolites as Analytical Reference Standards
To accurately identify and quantify this compound and its byproducts in biological samples, the synthesis of its key metabolites as analytical reference standards is essential. acs.org Studies on the metabolic fate of this compound have identified several phase I and phase II metabolites. The primary metabolic pathways include O-demethylation at various positions, hydroxylation of the phenyl ring, and N-debenzylation to form 2C-B. nih.gov
A significant metabolic route is 5'-demethylation followed by conjugation with glucuronic acid, a phase II metabolic process. acs.org To unequivocally identify these metabolites in forensic and clinical analyses, authentic reference standards are required. Researchers have reported the synthesis of several of these metabolites. For instance, authentic samples of O-demethylated metabolites and their corresponding glucuronides have been synthesized to confirm their identity in in vivo experiments. acs.org The availability of these standards is crucial for developing reliable analytical methods, such as those based on liquid chromatography-mass spectrometry (LC-MS), for forensic toxicology. europeanreview.org
Table 3: Putative Phase I Metabolites of this compound
| Metabolite Type | Description | Resulting Compound |
|---|---|---|
| O-Demethylation | Removal of a methyl group from one of the methoxy (B1213986) substituents. | O-demethylated metabolites (e.g., at the 2-, 5-, or 2'-positions). nih.gov |
| Hydroxylation | Addition of a hydroxyl group to the aromatic ring. | Hydroxylated metabolites. nih.gov |
Synthetic Approaches for this compound Analogues and Derivatives
The synthetic framework for this compound has been adapted to create a wide range of analogues and derivatives for pharmacological and forensic purposes. ufmg.br These compounds are typically synthesized to explore structure-activity relationships at the 5-HT₂ₐ receptor or to serve as reference materials for the identification of newly emerging psychoactive substances. researchgate.netnih.gov
The general synthetic strategy involves the reductive amination of various substituted phenethylamine precursors (analogous to 2C-B) with different substituted benzaldehydes. ufmg.br For example, by starting with different halogenated 2,5-dimethoxyphenethylamines (like 2C-C for chlorine or 2C-I for iodine), the corresponding NBOMe analogues (25C-NBOMe and 25I-NBOMe) can be synthesized. researchgate.netnih.gov
Furthermore, derivatives with modifications to the N-benzyl ring have been created. A notable class of derivatives are the NBOH compounds, where the 2-methoxy group on the benzyl (B1604629) ring is replaced with a hydroxyl group. The synthesis of these compounds, such as 25B-NBOH, is achieved by using salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) instead of 2-methoxybenzaldehyde in the final reductive amination step. ufmg.br These synthetic efforts have produced a library of compounds with varying affinities and efficacies, contributing to a deeper understanding of the pharmacology of serotonergic hallucinogens. nih.gov
Table 4: Synthesis of this compound Analogues and Derivatives
| Analogue/Derivative | Phenethylamine Precursor | Benzaldehyde Reactant | Key Structural Difference from this compound |
|---|---|---|---|
| 25I-NBOMe | 2C-I (4-iodo-2,5-dimethoxyphenethylamine) | 2-methoxybenzaldehyde | Iodine at the 4-position instead of bromine. researchgate.net |
| 25C-NBOMe | 2C-C (4-chloro-2,5-dimethoxyphenethylamine) | 2-methoxybenzaldehyde | Chlorine at the 4-position instead of bromine. researchgate.net |
| 25H-NBOMe | 2C-H (2,5-dimethoxyphenethylamine) | 2-methoxybenzaldehyde | Hydrogen at the 4-position instead of bromine. ufmg.br |
Pharmacological Characterization and Receptor Interactions
Receptor Binding Affinities and Selectivity Profiles
25B-NBOMe exhibits high binding affinity for serotonin (B10506) 5-HT2 receptors, acting as a selective agonist. wikipedia.org
Serotonin Receptor Subtype Binding Kinetics (e.g., 5-HT2A, 5-HT2B, 5-HT2C)
Studies have investigated the binding affinities of this compound across various serotonin receptor subtypes. One study indicated that this compound demonstrated roughly similar affinity for the serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors, with reported Ki values ranging from 0.5 to 1.7 nM. wikipedia.org Conversely, another study reported a 12- to 20-fold selectivity for the serotonin 5-HT2A receptor (Ki = 0.5 nM) over the 5-HT2B and 5-HT2C receptors (Ki = 10 nM and 6.2 nM, respectively). wikipedia.orgresearchgate.net Generally, NBOMe compounds, including this compound, are characterized by subnanomolar to low nanomolar Ki values for 5-HT2A and 5-HT2C receptors, displaying more than 1000-fold selectivity for 5-HT2A compared with 5-HT1A. researchgate.net They also exhibit markedly lower affinity, potency, and efficacy at the 5-HT2B receptor compared to 5-HT2A or 5-HT2C. researchgate.netnih.gov
Table 1: this compound Serotonin Receptor Binding Affinities (Ki)
| Receptor Subtype | Ki (nM) - Study 1 wikipedia.org | Ki (nM) - Study 2 wikipedia.orgresearchgate.net |
| 5-HT2A | 0.5 – 1.7 | 0.5 |
| 5-HT2B | 0.5 – 1.7 | 10 |
| 5-HT2C | 0.5 – 1.7 | 6.2 |
Agonist Activity and Functional Potency at Primary Receptor Targets
This compound functions as a potent full agonist at the human 5-HT2A receptor. wikipedia.orgresearchgate.net Its activation potency (EC50) at the 5-HT2A receptor has been reported as 40 nM. researchgate.netresearchgate.net This high potency contributes to its strong psychoactive properties. researchgate.net
Table 2: this compound Functional Potency at 5-HT2A Receptor
| Receptor Subtype | Agonist Activity | EC50 (nM) researchgate.netresearchgate.net |
| 5-HT2A | Full Agonist | 40 |
Characterization of Off-Target Receptor Interactions (e.g., adrenergic α1, TAAR1, µ opioid receptor)
Beyond its primary serotonergic targets, this compound also interacts with other receptor systems. It has been reported to have a significant affinity (Ki < 300 nM) for adrenergic α1 receptors. researchgate.netnih.gov This interaction with adrenergic α1 receptors has been suggested to contribute to stimulant-type cardiovascular effects. wikipedia.orgnih.gov
Regarding trace amine-associated receptor 1 (TAAR1), this compound is a low-potency partial agonist of the rat and mouse TAAR1, but it is inactive at the human TAAR1. wikipedia.orgwikipedia.org
In terms of opioid receptor interactions, while this compound is generally considered to primarily target serotonin receptors, some studies have investigated its potential off-target activity at the µ opioid receptor (MOR). Research indicates that certain NBOMe compounds, including this compound, can activate MOR, particularly at higher concentrations. nih.gov This MOR activation has been confirmed through various assays and can be blocked by the opioid antagonist naloxone, suggesting interaction with the common opioid binding pocket. nih.gov However, the MOR activity of these psychedelics was primarily observed at high concentrations, suggesting that a relevant opioid toxicity in vivo at physiologically relevant concentrations is unlikely for the tested compounds. nih.gov
Neuropharmacological Effects in Preclinical Models
Preclinical studies, primarily in rodents, have elucidated the neuropharmacological effects of this compound, particularly its modulation of various neurotransmitter systems.
Modulation of Neurotransmitter Systems (Dopamine, Serotonin, Glutamate (B1630785), Acetylcholine) in Rodents
This compound has been found to significantly increase the extracellular levels of dopamine (B1211576) (DA), serotonin (5-HT), glutamate, and acetylcholine (B1216132) (ACh) in various brain regions of rats, including the frontal cortex, striatum, and nucleus accumbens. wikipedia.orgresearchgate.netresearchgate.netnih.govmdpi.comnih.gov This modulation of neurotransmitter systems is a key aspect of its neuropharmacological profile. mdpi.com The increase in cortical glutamate release is hypothesized to be secondary to serotonin 5-HT2A receptor activation, an effect that can be blocked by 5-HT2A receptor antagonists. wikipedia.orgnih.gov The effects on other neurotransmitters, such as accumbal dopamine concentrations, may also be mediated by 5-HT2A receptor activation and glutamate elevation. wikipedia.org
Analysis of Neurotransmitter Release Dynamics and Dose-Response Relationships
The effect of this compound on neurotransmitter levels often exhibits an inverted U-shaped dose-response curve in rats. wikipedia.orgnih.govmdpi.com This means that while lower doses may produce a robust increase in neurotransmitter levels, higher doses can result in weaker responses. For instance, in one study, a dose of 0.3 mg/kg of this compound was found to be more potent in increasing DA, 5-HT, and glutamate levels in the rat striatum and nucleus accumbens compared to a higher dose of 3 mg/kg. nih.gov Similarly, in the frontal cortex, 0.3 mg/kg was the most potent dose for increasing DA levels, with higher doses (1, 3, and 10 mg/kg) being less potent but still significant. nih.gov This inverted U-shaped curve is likely due to the stimulation of the 5-HT2A receptor at lower doses and subsequent activation of other receptors, such as 5-HT2C receptors, at higher doses, which may exert inhibitory effects. wikipedia.orgmdpi.com
Repeated administration of this compound has been shown to lead to a rapid development of tolerance, observed as a decreased response of DA, 5-HT, and glutamatergic neurons in the frontal cortex, striatum, and nucleus accumbens to a challenge dose. mdpi.comnih.gov
Table 3: this compound Effects on Neurotransmitter Release in Rats (Illustrative Doses)
| Neurotransmitter | Brain Region | Effect (Dose-dependent) nih.gov |
| Dopamine (DA) | Frontal Cortex | Increased (inverted U-shape) |
| Striatum | Increased (inverted U-shape) | |
| Nucleus Accumbens | Increased (inverted U-shape) | |
| Serotonin (5-HT) | Frontal Cortex | Increased (inverted U-shape) |
| Striatum | Increased (inverted U-shape) | |
| Nucleus Accumbens | Increased (inverted U-shape) | |
| Glutamate | Frontal Cortex | Increased (inverted U-shape) |
| Striatum | Increased (inverted U-shape) | |
| Nucleus Accumbens | Increased (inverted U-shape) | |
| Acetylcholine (ACh) | Frontal Cortex | Varied (dose-dependent) nih.gov |
| Striatum | Increased nih.gov | |
| Nucleus Accumbens | Increased nih.gov |
Impact on Receptor Expression and Signaling Pathways in Animal Brain Regions
Investigations in animal models, particularly rats, have revealed that this compound significantly impacts neurotransmitter levels and receptor expression across various brain regions. wikipedia.orgreddit.comwikipedia.orgscribd.com
Neurotransmitter Release: this compound has been shown to increase the extracellular levels of glutamate, serotonin, dopamine, and acetylcholine in key brain areas, including the frontal cortex, striatum, and nucleus accumbens. wikipedia.orgreddit.comwikipedia.orgscribd.com This effect often follows an inverted U-shaped dose-response curve, where a dose of 0.3 mg/kg was observed to be the most potent in increasing extracellular levels of dopamine, serotonin, and glutamate, with higher doses eliciting weaker responses. wikipedia.orgwikipedia.org This non-linear response may be attributed to the potential activation of 5-HT2C or 5-HT1A receptors at higher doses, in addition to 5-HT2A receptors. wikipedia.orgscribd.com
The increase in cortical glutamate release induced by this compound is considered secondary to serotonin 5-HT2A receptor activation and can be antagonized by volinanserin (B1684034) (MDL-100,907), a serotonin 5-HT2A receptor antagonist. wikipedia.org Similarly, the elevation of accumbal dopamine concentrations may also be mediated by the activation of serotonin 5-HT2A receptors and subsequent glutamate elevation. wikipedia.org
The following table summarizes the observed increases in neurotransmitter levels in rat brain regions:
| Neurotransmitter | Brain Region(s) Affected | Observed Effect | Reference |
| Glutamate | Frontal Cortex, Striatum, Nucleus Accumbens | Increased Extracellular Levels | wikipedia.orgwikipedia.orgscribd.com |
| Serotonin | Frontal Cortex, Striatum, Nucleus Accumbens | Increased Extracellular Levels | wikipedia.orgwikipedia.orgscribd.com |
| Dopamine | Frontal Cortex, Striatum, Nucleus Accumbens | Increased Extracellular Levels | wikipedia.orgwikipedia.orgscribd.com |
| Acetylcholine | Frontal Cortex, Striatum, Nucleus Accumbens | Increased Extracellular Levels | wikipedia.orgwikipedia.org |
Receptor Expression and Brain Activity: Repeated administration of this compound has been shown to alter the expression of dopaminergic receptors in specific murine brain regions. Seven-day treatment with 1 mg/kg this compound in mice led to an increased expression of the dopaminergic D1 receptor in the nucleus accumbens, while concurrently decreasing the expression of the dopaminergic D2 receptor. reddit.com In the ventral tegmental area of mice, the same treatment regimen resulted in decreased expression of the dopaminergic D2 receptor and the dopamine transporter (DAT), without affecting tyrosine hydroxylase expression. reddit.com
Furthermore, this compound has been observed to increase serotonin 5-HT2A receptor mRNA levels, an effect that was inhibited by the 5-HT2A receptor antagonist ketanserin. reddit.com Studies also indicate that this compound alters brain wave activity, specifically increasing delta waves and reducing gamma wave activity. These changes in brain wave patterns were normalized by the administration of dopamine receptor antagonists, such as SCH23390 (a D1 antagonist) and haloperidol (B65202) (a D2 antagonist), suggesting a role for the dopaminergic system in mediating these effects. reddit.com
Investigations into Cellular and Molecular Mechanisms
Research into the cellular and molecular mechanisms of NBOMe compounds has provided insights into their actions, including their potential impact on key signaling pathways.
While direct evidence for this compound's specific involvement in the MAPK/ERK cascade and Akt/PKB signaling pathway is limited in the provided literature, studies on a closely related derivative, 25C-NBOMe, have shown relevant findings. The neurotoxicity induced by 25C-NBOMe in neuronal cell lines (SH-SY5Y, PC12, and SN471) involves the activation of the MAPK/ERK cascade and the inhibition of the Akt/PKB signaling pathway. wikipedia.orgreddit.com It is important to note that these specific findings pertain to 25C-NBOMe.
Beyond these pathways, this compound has been shown to induce changes in the expression of several important molecular markers in the nucleus accumbens. These include alterations in phosphorylated CREB (p-CREB), deltaFosB (ΔFosB), and brain-derived neurotrophic factor (BDNF) expression. reddit.com
Preclinical Behavioral Pharmacology and Neurophysiological Studies
Effects on Locomotor Activity in Rodent Models
Studies investigating the impact of 25B-NBOMe on locomotor activity in rodents have consistently demonstrated a dose-dependent reduction in movement. In open field tests, administration of this compound led to a decrease in the time spent walking, as well as a reduction in the number of crossings and peeping episodes. nih.gov This suppression of spontaneous locomotion has been observed in multiple studies. For instance, research has shown that this compound, along with similar compounds like 25C-NBOMe and 25I-NBOMe, decreases locomotor activity in mice. nih.govresearchgate.netnih.gov This effect is in contrast to some other psychoactive substances that can increase motor activity. The observed decrease in locomotion suggests a significant modulatory effect of this compound on the central nervous system pathways that control movement.
| Parameter | Control | This compound (0.3 mg/kg) | This compound (3 mg/kg) |
| Time Spent Walking | Baseline | Decreased | Significantly Decreased |
| Number of Crossings | Baseline | Decreased | Significantly Decreased |
| Number of Peeping Episodes | Baseline | Decreased | Significantly Decreased |
Induction of Hallucinogenic-like Behaviors (e.g., Head-Twitch Response) in Rodents
A key indicator of hallucinogenic potential in rodent models is the induction of the head-twitch response (HTR) or wet-dog shakes (WDS). This compound has been shown to reliably induce these behaviors. nih.gov The dose-response relationship for this effect is noteworthy, following an inverted U-shaped curve. The most pronounced effect was observed at a dose of 0.3 mg/kg, while both lower and higher doses (0.1, 1, 3, and 10 mg/kg) produced a significant, albeit weaker, response. nih.gov This phenomenon is believed to be a behavioral proxy for hallucinations in humans and is strongly linked to the activation of serotonin (B10506) 5-HT2A receptors. nih.gov
| Dose of this compound (mg/kg) | Number of Head and Body Twitches (Mean) | Statistical Significance vs. Control |
| 0.1 | Weaker but significant increase | p < 0.0001 |
| 0.3 | Most potent effect | p < 0.0001 |
| 1 | Weaker but significant increase | p < 0.0001 |
| 3 | Weaker but significant increase | p < 0.0001 |
| 10 | Weaker but significant increase | p < 0.0001 |
Assessment of Cognitive Function Modulation in Animal Models (e.g., Novel Object Recognition)
The cognitive effects of this compound have been assessed using the novel object recognition (NOR) test, a paradigm that evaluates short-term memory in rodents. In these studies, this compound was found to impair cognitive performance. Specifically, a higher dose of the compound (3 mg/kg) significantly lowered the recognition index (Ri), indicating a reduced ability to discriminate between a novel and a familiar object. nih.gov The recognition index in the control group was approximately 72%, and a low dose of this compound resulted in a similar Ri of about 68%. However, the higher dose led to an Ri of only 45%, demonstrating a significant cognitive deficit. nih.gov
| Treatment Group | Recognition Index (Ri) | Interpretation |
| Control | ~72% | Successful recognition of the novel object. |
| This compound (low dose) | ~68% | Minimal impact on recognition memory. |
| This compound (3 mg/kg) | 45% | Impaired recognition memory. |
Characterization of Anxiogenic/Anxiolytic-like Behavioral Phenotypes in Rodents
The potential of this compound to modulate anxiety-like behaviors has been explored using the light/dark box test. This test is based on the innate aversion of rodents to brightly lit areas. The results suggest that this compound may have anxiogenic (anxiety-producing) properties. Rats treated with a 3 mg/kg dose of this compound spent a significantly longer time in the dark compartment of the apparatus compared to the control group. nih.gov This preference for the dark, enclosed space is interpreted as an anxiogenic-like effect. nih.gov
| Treatment Group | Time Spent in Dark Compartment | Time Spent in Light Compartment | Interpretation |
| Control | Baseline | Baseline | Normal exploratory behavior. |
| This compound (3 mg/kg) | Significantly Increased | Significantly Decreased | Anxiogenic-like effect. |
Evaluation of Reinforcing and Rewarding Properties in Animal Models (e.g., Conditioned Place Preference, Self-Administration)
The reinforcing and rewarding effects of this compound, which are indicators of its abuse potential, have been evaluated using conditioned place preference (CPP) and self-administration (SA) paradigms. Research has shown that this compound can induce both conditioned place preference and self-administration in rodents. nih.govwikipedia.org In self-administration studies, rats would perform an action (like pressing a lever) to receive an infusion of the compound, indicating its reinforcing nature. Doses of 0.03, 0.1, and 0.3 mg/kg/infusion of this compound were found to significantly increase the number of infusions and active lever presses. frontiersin.org These findings suggest that this compound possesses rewarding properties that may contribute to its potential for misuse. nih.govwikipedia.org
| Test Paradigm | Key Finding | Implication |
| Conditioned Place Preference (CPP) | This compound elicited CPP. | Indicates rewarding effects. |
| Self-Administration (SA) | Rats self-administered this compound. | Indicates reinforcing properties. |
Electroencephalographic (EEG) Analysis of Brain Wave Changes in Animal Models
Neurophysiological investigations using electroencephalography (EEG) have revealed that this compound alters brain wave activity in animal models. Specifically, the administration of this compound was found to cause changes in both delta and gamma wave activity. nih.gov These alterations in brain electrical activity were normalized by the administration of dopamine (B1211576) receptor antagonists, suggesting an involvement of the dopaminergic system in the neurophysiological effects of this compound. nih.gov
| Brain Wave | Effect of this compound | Effect of Dopamine Antagonists |
| Delta Wave | Altered Activity | Normalized Activity |
| Gamma Wave | Altered Activity | Normalized Activity |
Investigation of Neuroplasticity Markers (e.g., Brain-Derived Neurotrophic Factor (BDNF) expression) in Rodents
The influence of this compound on neuroplasticity has been investigated by examining its effects on the expression of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal survival, growth, and synaptic plasticity. Studies have shown that this compound administration induces changes in the expression of BDNF in the brains of rodents. nih.gov This finding suggests that this compound may impact the mechanisms of neuroplasticity, which could underlie some of its long-term behavioral effects.
Metabolism and Biotransformation Pathways in Preclinical Systems
Identification of Phase I Metabolites (e.g., O-demethylation, hydroxylation)
Phase I metabolism of 25B-NBOMe primarily involves oxidative reactions catalyzed by cytochrome P450 (CYP) enzymes. The main biotransformations observed are O-demethylation, hydroxylation, and to a lesser extent, N-dealkylation. oup.comnih.govresearchgate.net
O-demethylation: This is a predominant metabolic pathway for this compound. oup.com Studies have shown that demethylation can occur at any of the three methoxy (B1213986) groups on the molecule. nih.gov The primary route of metabolism is reported to be 5'-demethylation. nih.govacs.orgacs.org In vitro studies with human liver microsomes identified all three O-demethylated metabolites in approximately equal abundance. nih.gov
Hydroxylation: The addition of a hydroxyl group is another significant Phase I reaction. oup.comnih.gov Hydroxylation can occur on the N-benzyl ring or the phenethylamine (B48288) moiety. researchgate.net
N-dealkylation: A minor pathway observed is the cleavage of the N-methoxybenzyl group, which results in the formation of the corresponding psychoactive phenethylamine, 2C-B. oup.comnih.gov
Research indicates that the CYP2D6 enzyme is the main contributor to the hepatic clearance of this compound, responsible for approximately 69% of its metabolism. nih.gov Other enzymes, including CYP1A2, CYP2B6, CYP2C19, and CYP3A4, are also involved in its Phase I metabolism. nih.gov
| Metabolic Reaction | Resulting Metabolite(s) | Relative Abundance | Notes |
|---|---|---|---|
| O-demethylation | 5'-O-desmethyl-25B-NBOMe 2'-O-desmethyl-25B-NBOMe 2-O-desmethyl-25B-NBOMe | High (Primary Pathway) nih.govacs.org | Demethylation can occur at any of the three methoxy groups. nih.gov |
| Hydroxylation | Hydroxy-25B-NBOMe isomers | Lower than O-demethylation nih.gov | Hydroxylation can occur at various positions on the aromatic rings. researchgate.net |
| N-demethoxybenzylation | 2C-B | Low oup.comnih.gov | Forms the parent phenethylamine compound. |
Characterization of Phase II Metabolites (e.g., glucuronidation)
Following Phase I reactions, the resulting metabolites undergo Phase II conjugation to increase their water solubility and facilitate elimination.
Glucuronidation: This is the most significant Phase II pathway for this compound metabolites. nih.govacs.org The primary Phase I metabolite, the 5'-demethylated product, is readily conjugated with glucuronic acid. nih.govacs.orgacs.org Studies have identified various glucuronide conjugates of O-desmethyl and hydroxylated metabolites in biological samples. researchgate.netresearchgate.net
Sulfation: Sulfation is another Phase II reaction observed, though typically to a lesser extent than glucuronidation. researchgate.netresearchgate.net Phase I metabolites can be conjugated with sulfate, further aiding in their excretion. researchgate.net
| Conjugation Reaction | Precursor Metabolite (Phase I) | Resulting Metabolite (Phase II) | Significance |
|---|---|---|---|
| Glucuronidation | O-desmethyl-25B-NBOMe | O-desmethyl-25B-NBOMe glucuronide | Major pathway for elimination. nih.govacs.org |
| Glucuronidation | Hydroxy-25B-NBOMe | Hydroxy-25B-NBOMe glucuronide | Aids in the excretion of hydroxylated metabolites. researchgate.net |
| Sulfation | O-desmethyl-25B-NBOMe | O-desmethyl-25B-NBOMe sulfate | Observed as a conjugation pathway. researchgate.netresearchgate.net |
Metabolic Profiles and Pathways in In Vivo Preclinical Species (e.g., pigs)
In vivo studies in pigs have provided critical insights into the metabolism and pharmacokinetics of this compound. nih.govacs.org When administered, the parent compound is cleared very rapidly from the plasma. acs.org The metabolic process is efficient, with both demethylation and subsequent glucuronidation occurring quickly. acs.org
In these pig models, the primary metabolic route was confirmed to be 5'-demethylation followed by conjugation to glucuronic acid. nih.govacs.orgacs.org The resulting glucuronide conjugate of the 5'-demethylated metabolite was found to be more abundant in plasma than the parent this compound itself, highlighting the speed and extent of its biotransformation. acs.org These findings from animal models are consistent with data from human studies and in vitro systems.
In Vitro Metabolic Studies Using Cellular and Subcellular Models (e.g., human hepatocytes, microsomes)
In vitro models are essential for studying drug metabolism in a controlled environment and are widely used for screening and pathway identification. dls.com
Human Liver Microsomes (HLMs): HLMs are subcellular fractions containing a high concentration of CYP enzymes and are widely used to study Phase I metabolism. oup.comdls.com Incubation of this compound with HLMs has confirmed that O-demethylation and hydroxylation are the most common biotransformations. oup.com These studies have also shown that NBOMes are metabolized at a much faster rate than their parent 2C-phenethylamine compounds, which is attributed to extensive first-pass metabolism. nih.gov
Porcine Liver Microsomes (PLMs): Similar to HLMs, studies using PLMs have been conducted to investigate Phase I metabolism, showing comparable pathways. acs.orgresearchgate.net
Human Hepatocytes: As the gold standard for in vitro metabolism studies, human hepatocytes contain a full complement of Phase I and Phase II enzymes. dls.com Studies using human hepatocytes have corroborated the findings from microsomal incubations, showing that this compound undergoes extensive metabolism through O-demethylation, hydroxylation, and subsequent conjugation. researchgate.net
Implications of Metabolic Pathways for Research and Analytical Detection
The extensive and rapid metabolism of this compound has significant implications for both research and forensic toxicology.
Analytical Detection: Due to its rapid biotransformation, the parent this compound compound may be present at very low or undetectable concentrations in biological samples (e.g., blood and urine) collected after exposure. oup.comeuropeanreview.org Therefore, analytical methods for detecting this compound use must target its more abundant and persistent metabolites. acs.org The O-demethylated and hydroxylated metabolites are considered suitable biomarkers for confirming ingestion. researchgate.net
Forensic Significance: Identifying a profile of metabolites rather than just the parent drug is crucial for forensic investigations. acs.org Given that many NBOMe compounds share similar metabolic pathways, such as O-demethylation, developing methods that can distinguish between the specific metabolites of different analogues is important. nih.govresearchgate.net The glucuronidated conjugates are also prime candidates as markers for intoxication in forensic analysis. acs.org
Analytical Chemistry Methodologies and Forensic Science Applications
Advanced Techniques for Detection and Quantification in Biological and Non-Biological Matrices
Forensic laboratories employ a range of sophisticated analytical techniques to identify and quantify 25B-NBOMe in both biological (e.g., blood, urine) and non-biological (e.g., blotter paper) matrices. The choice of method often depends on the sample type, required sensitivity, and the specific analytical objective.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-MS/MS, HPLC-Q-TOF-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) and its advanced variants, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS), and High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (HPLC-Q-TOF-MS), are considered gold standards for the detection and quantification of this compound due to their high sensitivity, selectivity, and ability to analyze thermally labile compounds europeanreview.orgscispace.comoup.comrsc.org.
LC-MS/MS and UPLC-MS/MS: These techniques are widely used for the identification and quantification of this compound in biological fluids like whole blood, plasma, and urine europeanreview.orgoup.comchl.co.nzresearchgate.net. Validated LC-MS/MS methods have achieved low limits of quantification (LOQs), ranging from 0.01 to 0.02 ng/mL (10–20 pg/mL), with typical linear dynamic ranges of 0.01–20 ng/mL, which is essential given the extremely low concentrations often found in post-mortem cases (frequently below 0.50 ng/mL) oup.com. For instance, a validated LC-MS/MS method was used to quantify this compound in plasma and urine, with peak plasma levels reported between 0.7–10.1 ng/mL in clinical cases chl.co.nz. UPLC-MS/MS has also been employed for rapid and selective determination of this compound in blood samples researchgate.netnih.gov.
HPLC-Q-TOF-MS: This technique offers high resolution and sensitivity, enabling the detection and identification of this compound and other new designer drugs in complex matrices like whole blood europeanreview.org. It can also be used as a supplementary analysis to identify degradation products, metabolites, and unknown compounds not detected by GC-MS bjfs.orgresearchgate.net.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly used analytical instrument in forensic laboratories, particularly for the routine analysis of seized materials like blotter papers scispace.combjfs.orgresearchgate.net. While effective for identifying NBOMe compounds, GC-MS can present challenges. The mass spectra of this compound, 25C-NBOMe, and 25I-NBOMe can be very similar, with co-incident main ions, often necessitating ratio calculations or complementary techniques like FTIR for definitive identification scispace.com. Furthermore, some related compounds, such as NBOH derivatives, can degrade almost completely to their corresponding 2C analog during GC-MS analysis, potentially leading to misidentification springermedizin.decfsre.org. Despite these limitations, validated GC-MS methods exist for the simultaneous quantification of this compound and other NBOMe compounds in blood and urine samples, providing an alternative where LC-MS/MS may not be available nih.gov.
Spectroscopic Analysis (e.g., Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR))
Spectroscopic techniques, particularly Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR), are valuable for rapid, non-destructive preliminary screening of seized materials, especially blotter papers europeanreview.orgspringermedizin.deunodc.orgscielo.brrsc.org. ATR-FTIR allows for direct analysis of samples, reducing sample preparation time europeanreview.org. While capable of detecting NBOMe class compounds, including this compound, in blotter papers, it is generally considered a quick preliminary test. The presence of paper and other substances in blotters can reduce the discriminating power of IR spectrometry, making confirmation with techniques like GC-MS or LC-MS necessary for definitive identification europeanreview.orgspringermedizin.descielo.br. ATR-FTIR spectra of NBOMe compounds exhibit specific characteristics, such as spectral bands around 1250 cm⁻¹, indicative of asymmetric C–O–C vibrations springermedizin.descielo.br.
Electrochemical Methods (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry)
Electrochemical methods, such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV), offer a novel, fast, and sensitive approach for the screening and identification of NBOMe compounds, including this compound, particularly in seized materials like blotter papers scispace.comnih.govacs.orgacs.org. These methods investigate the electrochemical oxidation of NBOMe molecules to produce an analytical signal related to their concentration scispace.comnih.govacs.org.
For this compound, cyclic voltammetry using a carbon screen-printed electrode has shown two oxidative waves, typically observed at approximately +1.04 V and +1.25 V scispace.comnih.gov. DPV has demonstrated the ability to correctly identify this compound in blotter paper samples with an average lower limit of quantification of 0.01 mg/mL scispace.comacs.org. These methods are cost-effective, portable, and exhibit high sensitivity and selectivity, making them suitable for rapid screening in forensic contexts scispace.comnih.gov. However, a limitation is that conventional electrochemical methods may struggle to quantify individual NBOMe derivatives simultaneously if they are present together in a mixture due to overlapping voltammetric signatures acs.orgnih.gov.
Sample Preparation Strategies for Diverse Matrices
Effective sample preparation is a critical step in the analytical workflow for the detection and quantification of this compound, ensuring the isolation and concentration of the analyte from complex matrices.
Biological Matrices (Blood, Urine, Plasma): For biological specimens, common extraction procedures include liquid-liquid extraction (LLE) and solid-phase extraction (SPE) europeanreview.orgoup.comresearchgate.netresearchgate.net. Protein precipitation (PP) using solvents like acetonitrile (B52724) or methanol (B129727) is also applied, though it may not always be sufficient for matrix removal and might require additional clean-up steps researchgate.netresearchgate.net. For instance, SPE techniques have been used for the identification and quantification of various NBOMe compounds, including this compound, in urine and serum europeanreview.org. In some cases, for highly sensitive methods like HPLC/MS/MS, minimal sample preparation such as direct dilution or no preparation at all for whole blood and vitreous humor has been reported for 25I-NBOMe, a closely related compound nih.gov. Calibrators are typically prepared in drug-free biological matrices to ensure accurate quantification and account for matrix effects nih.gov.
Non-Biological Matrices (Blotter Paper): For blotter paper samples, the preparation typically involves soaking the paper in organic solvents, such as methanol, to extract the NBOMe derivatives europeanreview.orgunodc.orgnih.gov. This is often followed by filtration or dilution prior to injection into analytical instruments europeanreview.org. Direct analysis using techniques like ATR-FTIR can also be performed without extensive sample preparation europeanreview.orgspringermedizin.de.
Challenges and Innovations in Forensic Analytical Detection of this compound
The forensic analytical detection of this compound and other new psychoactive substances (NPS) presents several challenges, alongside ongoing innovations to address them.
Challenges:
Low Concentrations and High Potency: NBOMe compounds are highly potent, meaning effective doses are in the microgram range, leading to very low concentrations in biological samples, particularly in post-mortem cases europeanreview.orgoup.comnih.gov. This necessitates extremely sensitive analytical methods oup.com.
Rapid Emergence of Analogues: The illicit drug market is characterized by the rapid synthesis and emergence of new analogues with minor structural modifications, making it challenging for forensic laboratories to keep pace with reference standards and validated methods europeanreview.orgrsc.orgnih.gov.
Similar Structural and Fragmentation Patterns: Closely related NBOMe compounds and their metabolites can exhibit very similar mass spectra or chromatographic behavior, leading to potential misidentification or difficulty in differentiation scispace.comrsc.orgcfsre.orgresearchgate.net. For example, NBOHs can degrade to 2C analogs during GC-MS analysis, causing misidentification springermedizin.decfsre.org.
Matrix Interference: Complex biological and non-biological matrices can interfere with analytical signals, requiring robust sample preparation strategies and highly selective detection techniques rsc.org.
Lack of Standardized Testing: Routine standardized testing targeting NBOMe compounds is not yet universally available in many forensic and clinical toxicology laboratories europeanreview.orgscispace.comacs.org.
Innovations:
Development of Multi-Analyte Methods: Forensic laboratories are increasingly developing validated methods capable of simultaneously quantifying a wide variety of NPS, including multiple NBOMe compounds, in a single run oup.comnih.gov.
Integration of Hyphenated Techniques: The combination of separation techniques with highly sensitive detectors, such as LC-MS/MS and UPLC-Q-TOF-MS, remains the gold standard, providing comprehensive identification and quantification europeanreview.orgrsc.orgbjfs.org.
Advancements in Spectroscopic and Electrochemical Screening: Techniques like ATR-FTIR offer rapid, non-destructive preliminary screening, while electrochemical methods provide cost-effective and sensitive on-site or rapid laboratory screening capabilities europeanreview.orgscispace.comscielo.brnih.gov.
Metabolite Profiling: Research into the metabolic pathways of NBOMe compounds and the identification of their metabolites helps extend the detection window in biological matrices and avoids false-negative results europeanreview.orgresearchgate.netnih.gov.
Improved Sample Preparation: Continuous refinement of extraction techniques like SPE and LLE, along with the development of novel approaches, aims to enhance analyte recovery and reduce matrix effects europeanreview.orgresearchgate.netresearchgate.net.
These ongoing efforts are crucial for improving the ability of forensic science to accurately detect and characterize this compound and other emerging psychoactive substances.
Development and Validation of Novel Analytical Methodologies for Research and Forensic Purposes
The analytical framework for identifying NBOMe isomers, including this compound, necessitates highly specific and sensitive techniques to differentiate them from other isomeric and homologous forms. This has driven the development and validation of various sophisticated methodologies.
Chromatographic and Spectrometric Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are central to the forensic analysis of this compound and its analogues. GC-MS offers effective separation and characteristic electron ionization (EI) mass spectra, which are vital for confirming fragmentation mechanisms and structure wikipedia.org. Studies have established the elution order for monomethoxybenzyl-25B-NBOMe series on various GC phases, with 2-methoxybenzyl eluting first, followed by 3-methoxy and 4-methoxy isomers wikipedia.org. The EI-mass spectra of these compounds typically show major fragmentation controlled by the amine nitrogen, with the loss of radical species containing the halogen substituent wikipedia.org.
LC-MS/MS, including Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS), provides high specificity, sensitivity, and speed for both qualitative and quantitative analysis iiab.menih.govuni.lu. These methods are particularly valuable for analyzing biological matrices due to their ability to handle complex samples with minimal preparation iiab.mewikipedia.orgiiab.me. For instance, methods involving salting-out-assisted liquid-liquid extraction (LLE) with acetonitrile followed by LC-QTOF-MS have been developed for the detection and quantification of this compound and other designer drugs in whole blood iiab.menih.gov. Simple protein precipitation in acetonitrile followed by UHPLC-MS/MS has also been successfully applied for analysis in oral fluid iiab.me.
Other Analytical Techniques
Beyond core chromatographic-mass spectrometric approaches, other techniques contribute to the comprehensive analysis of this compound:
Direct Analysis in Real Time AccuTOF™ Mass Spectrometry (DART-MS) : This technique offers rapid screening of substances, including this compound, directly from matrices like blotter paper, often followed by confirmation with HPLC-MS/MS nih.gov.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy : ATR-FTIR can provide a quick preliminary test for NBOMes directly from blotter papers, though confirmation with GC-MS or LC-MS is still necessary due to potential interferences from the paper matrix nih.gov. Vapor phase infrared spectra obtained directly from GC transfer lines can provide clear identification for individual methoxybenzyl isomers of the this compound series wikipedia.org.
Electrochemistry (Cyclic and Differential Pulse Voltammetry) : Novel electrochemical screening methods have been developed to identify this compound and 25I-NBOMe in real samples by investigating their voltammetric behavior. These methods utilize the electrochemical oxidation of the molecules to produce an analytical signal related to their concentration, offering a fast and sensitive screening tool nih.govuni.lunih.gov.
Method Validation and Performance Parameters
The validation of analytical methods for this compound is critical to ensure their reliability and accuracy in forensic and research settings. Validation studies typically follow guidelines such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX) iiab.mewikipedia.orgeasychem.org. Key performance parameters evaluated include linearity, limits of detection (LOD), limits of quantification (LOQ), accuracy, precision, recovery, and matrix effects.
Table 1: Summary of Validation Parameters for this compound Analytical Methods
| Analytical Method | Matrix | LOD (ng/mL or pg/mL) | LOQ (ng/mL or pg/mL) | Linearity (R²) | Recovery (%) | Ion Suppression/Enhancement (%) | Reference |
| LC-QTOF-MS | Whole Blood | 5 ng/mL | Not specified | Not specified | Not specified | Not specified | iiab.me |
| UHPLC-MS/MS | Oral Fluid | 1 ng/mL | Not specified | Not specified | Not specified | Not specified | iiab.me |
| GC-MS | Blood, Urine | 0.3-0.4 ng/mL (blood), 0.2-0.3 ng/mL (urine) | Not specified | Not specified | Not specified | Not specified | iiab.me |
| HPLC-MS/MS | Serum, Urine | 10 pg/mL | 25 pg/mL | 0.997 ± 0.001 | 83% (serum) | 3% (serum) | easychem.org |
| LC-MS/MS | Whole Blood, Plasma, Urine | 10-20 pg/mL | 10-20 pg/mL | 0.01-20 ng/mL | Not specified | Not specified | wikipedia.org |
| LC-MS/MS | Urine, Hair | 5-25 pg/mL (urine), 3-5 pg/mg (hair) | 50 pg/mL (urine), 6.25-12.5 pg/mg (hair) | >0.99 | 90-103% (urine), 80-107% (hair) | No matrix effects observed | wikipedia.orgeasychem.org |
| UPLC-MS/MS | Blood | Not specified | Not specified | Not specified | Not specified | Not specified | charchem.org |
| Voltammetry | Real Samples | Not specified | 0.01 mg/mL | Not specified | Not specified | Not specified | nih.govnih.gov |
Detailed research findings illustrate the performance of these methods:
A validated HPLC-MS/MS method for this compound in serum and urine demonstrated a linear regression correlation coefficient (r²) of 0.997 ± 0.001, with a lower limit of quantification (LOQ) of 25 pg/mL and a lower limit of detection (LOD) of 10 pg/mL. The absolute recovery for this compound in serum was 83%, with ion suppression of 3% easychem.org.
Another LC-MS/MS method for simultaneous quantification of six NBOMe analogs, including this compound, in whole blood, plasma, and urine achieved LOQs ranging from 0.01 to 0.02 ng/mL (10–20 pg/mL) with linear dynamic ranges of 0.01–20 ng/mL wikipedia.org.
For hair and urine analysis, an LC-MS/MS method for this compound, 25C-NBOMe, and 25I-NBOMe showed calibration graphs with R² values greater than 0.99. Urine LODs ranged from 5 to 25 pg/mL with an LOQ of 50 pg/mL, while hair LODs and LOQs ranged from 3 to 5 pg/mg and 6.25 to 12.5 pg/mg, respectively. Intra- and inter-day precision were consistently below 20%, and accuracy was within ±20% for both matrices, with good recoveries and no observed matrix effects wikipedia.orgeasychem.org.
Forensic Applications
These validated analytical methods are crucial for forensic investigations involving this compound. They enable the identification and quantification of the compound in biological samples collected from intoxication and fatality cases iiab.meeasychem.orgcharchem.orgnih.gov. For instance, this compound has been detected and quantified in post-mortem cardiac blood, serum, and urine samples in cases of severe intoxication and death, providing critical evidence for forensic pathologists and toxicologists easychem.orgcharchem.orgnih.gov. The ability to detect these compounds in various matrices, including hair, can also provide information about chronic use or exposure over time wikipedia.orgeasychem.org.
A significant challenge in forensic analysis is the differentiation of positional isomers, which often have very similar analytical profiles. Research has focused on establishing retention indices and characteristic ion ratios using GC-EI-MS to distinguish between isomers of NBOMes, including those related to this compound wikipedia.orguni.lu. The proactive investigation of the forensic analytical chemistry of these substances represents an important advancement in forensic drug chemistry, providing fundamental chemical information for the substituted NBOMe class of compounds wikipedia.org.
Structure Activity Relationship Sar Studies of 25b Nbome and Analogues
Influence of Substitutions on the Phenethylamine (B48288) Core on Receptor Affinity and Efficacy
The phenethylamine core of 25B-NBOMe, characterized by 2,5-dimethoxy and 4-bromo substitutions, is fundamental to its pharmacological activity. The "2C" designation in parent compounds like 2C-B refers to the two ethylene (B1197577) carbons separating the phenyl ring from the primary amine, with the subsequent letter indicating the substituent at the 4-position (e.g., bromine for 2C-B) nih.gov. In the case of this compound, "25B" specifically denotes methoxy (B1213986) groups at the 2- and 5-positions and a bromine substituent at the 4-position of the phenethylamine moiety nih.gov.
For the 2C-class substances, a lipophilic substituent at the para-position (4-position) generally enhances 5-HT2A receptor affinity and partial agonistic action europeanreview.org. The 2,4,5-trisubstitution pattern, as seen in 2C-B and this compound, has been extensively studied for its impact on receptor interaction nih.gov. Interestingly, a distinguishing feature of NBOMe analogues compared to their 2C-X counterparts is that the absence of a lipophilic substituent at the 4-position or the 5-methoxy group is not detrimental to their 5-HT2A receptor affinity nih.gov. This suggests a potentially different binding mode for the NBOMe scaffold at the orthosteric site of the 5-HT2A receptor compared to 2C-X compounds nih.gov.
Impact of N-Benzyl Moiety Modifications on Pharmacological Activity
A pivotal discovery in the SAR of phenethylamines was that the addition of an N-benzyl moiety, despite earlier beliefs that such substitutions would reduce 5-HT2A activity, surprisingly increased both receptor affinity and agonist potency nih.goveuropeanreview.orgnih.govmdpi.com. This enhancement was particularly pronounced for phenethylamines that initially exhibited modest affinities for the 5-HT2A receptor nih.gov.
Further structural optimization revealed that the presence of an ortho-methoxy or ortho-hydroxy group on the N-benzyl moiety further augmented 5-HT2A receptor affinity nih.gov. For instance, this compound incorporates an ortho-methoxy substituent on its N-benzyl group, denoted by "OMe" in its name nih.gov. Studies on the N-benzyl ring's substituent identity and position have demonstrated that an ortho-substituent, especially one containing an oxygen atom, leads to the highest potency in behavioral assays such as the head-twitch response (HTR) nih.gov. Conversely, rearranging the ortho-methoxy group of 25I-NBOMe to the meta-position (25I-NB3OMe) reduced its potency by 55-fold, while the para-methoxy analogue (25I-NB4OMe) showed no activity at high doses nih.gov. Replacing the ortho-methoxy moiety with a bromine atom (25I-NBBr) also resulted in a significant 26-fold reduction in potency nih.gov.
Comparative SAR Analysis within the NBOMe Series and with Parent 2C Compounds
The NBOMe series compounds exhibit significantly higher potency and affinity for serotonin (B10506) 5-HT2A receptors compared to their parent 2C compounds nih.govwikipedia.orgresearchgate.net. For example, this compound has a subnanomolar affinity for the 5-HT2A receptor, with a reported Ki of 0.5 nM and an activation potency (EC50) of 40 nM researchgate.netnih.gov. Another study reported a Ki of 1.01 nM and an ED50 of 0.51 nM for 5-HT2A activity caymanchem.com. This contrasts sharply with the lower affinities of their 2C counterparts.
The N-benzyl substitution typically leads to a substantial increase in 5-HT2A receptor affinity, with NBOMe drugs displaying high affinity even at low nanomolar or sub-nanomolar concentrations nih.gov. For instance, 25I-NBOMe showed 14-fold higher potency than 2C-I in HTR studies europeanreview.org, and 25C-NBOMe demonstrated 35-fold higher affinity for 5-HT2A receptors than 2C-C in rat brain tissue nih.gov. While the N-2-methoxybenzyl group enhances 5-HT2A affinity, it can lead to reduced activation efficacy for certain receptors, such as 5-HT2B, despite augmenting activation potency nih.gov. Furthermore, NBOMe compounds generally show high selectivity for 5-HT2A over 5-HT1A receptors nih.govwikipedia.org.
The following table illustrates the comparative receptor binding affinities and potencies for this compound and selected related compounds:
Table 1: Comparative Receptor Affinity and Potency Data for this compound and Analogues at 5-HT2A Receptors
| Compound | Receptor Affinity (Ki, nM) at 5-HT2A | Activation Potency (EC50/ED50, nM or µmol/kg) at 5-HT2A | Relative Potency vs. Parent 2C Compound |
| This compound | 0.5 researchgate.netnih.gov, 1.01 caymanchem.com | 40 nM researchgate.netnih.gov, 0.51 nM caymanchem.com | Significantly higher than 2C-B nih.gov |
| 25I-NBOMe | Subnanomolar mdpi.com | 0.17 µmol/kg (HTR) nih.gov | 14-fold higher than 2C-I (HTR) europeanreview.org |
| 25C-NBOMe | High affinity nih.gov | 26-fold higher than 2C-C (WDS) nih.gov | 35-fold higher than 2C-C (affinity) nih.gov |
| 2C-I | Lower than 25I-NBOMe nih.gov | 2.42 µmol/kg (HTR) nih.gov | - |
| 2C-B | Lower than this compound nih.gov | - | - |
Note: HTR = Head-Twitch Response; WDS = Wet Dog Shake; Ki = Inhibition Constant; EC50 = Half-maximal Effective Concentration; ED50 = Median Effective Dose.
Computational Chemistry Approaches for SAR Elucidation and Predictive Modeling
Computational chemistry approaches play an increasingly vital role in elucidating the SAR of complex compounds like this compound and in predictive modeling of their interactions with biological targets. While specific detailed computational studies solely focused on this compound itself are not extensively detailed in the provided search results, the broader context of NBOMe SAR indicates the application of such methods. For instance, "theoretical studies on the interaction of partial agonists with the 5-HT2A receptor" have been conducted for NBOMe compounds like 25O-NBOMe wikipedia.org. The goal of these computational efforts is often to derive "rational SAR maps" to guide the design of novel compounds with desired potency and selectivity profiles mdpi.com. These approaches can involve molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling to predict binding affinities and functional activities based on molecular structure. Such methods are instrumental in understanding the subtle conformational changes and intermolecular interactions that dictate the high potency and selectivity observed in the NBOMe series.
Research Tool Applications and Neuroimaging Development
Development and Validation of 25B-NBOMe as a Radioligand for Positron Emission Tomography (PET) in Preclinical Models (e.g., pigs, non-human primates)
The potent and selective agonistic properties of this compound at serotonin (B10506) 5-HT2A receptors have made it an attractive candidate for the development of radioligands for Positron Emission Tomography (PET). The carbon-11 (B1219553) labeled version of this compound, known as [11C]Cimbi-36, was successfully synthesized and validated as a radioactive tracer in Copenhagen. genecards.org This radioligand was hypothesized to serve as a more functional marker for 5-HT2A receptors in the brain. genecards.org
Preclinical validation studies have extensively evaluated [11C]Cimbi-36 as a PET ligand in various animal models. Notably, it has been assessed in pigs and non-human primates, specifically Macaca mulatta. thermofisher.com These evaluations have demonstrated its suitability for imaging serotonin 5-HT2A receptors in the mammalian brain. The successful validation in these preclinical models has paved the way for its use in human studies, with several PET centers globally utilizing [11C]-CIMBI-36 to investigate the clinical relevance of 5-HT2A receptors. thermofisher.com The development of such highly selective and potent radioligands is crucial for advancing our understanding of receptor distribution, density, and function in living subjects.
Utilization in Animal Models for Elucidating Serotonin Receptor Mechanisms
This compound has been extensively utilized in animal models to dissect the intricate mechanisms of serotonin receptors and their downstream effects on neurotransmission and behavior. As a potent and selective agonist of serotonin 5-HT2 receptors, particularly the 5-HT2A subtype, this compound provides a valuable pharmacological tool. genecards.orgdrugbank.com
Research in rats has shown that this compound significantly increases the extracellular levels of several key neurotransmitters, including dopamine (B1211576) (DA), serotonin (5-HT), acetylcholine (B1216132) (ACh), and glutamate (B1630785), across various brain regions such as the frontal cortex, striatum, and nucleus accumbens. genecards.orgdrugbank.comthermofisher.com These neurochemical alterations are largely attributed to its high affinity for the 5-HT2A receptor. drugbank.com
Furthermore, this compound induces characteristic behavioral responses in rodents that are indicative of its hallucinogenic activity. It reliably produces the head-twitch response (HTR) in mice, a widely accepted behavioral proxy for psychedelic effects. genecards.orgthermofisher.com This effect is specifically mediated by 5-HT2A receptor activation, as it can be blocked by selective 5-HT2A antagonists. genecards.orgthermofisher.com Studies have also demonstrated that this compound can induce conditioned place preference (CPP) and self-administration in rodents, indicating reinforcing properties, which is a distinct characteristic compared to many other serotonergic psychedelics. genecards.orgthermofisher.com The reinforcing effects are notably linked to the dopaminergic system, as they can be neutralized by dopamine D1 or D2 receptor antagonists. thermofisher.com
Beyond its direct effects on neurotransmission and behavior, this compound has also been employed to model specific pathological conditions. For instance, in zebrafish larvae, this compound was shown to induce rhabdomyolysis, a condition characterized by skeletal muscle breakdown. genecards.orgalfa-chemistry.com This this compound-induced rhabdomyolysis was found to be 5-HT2A-dependent, as it was inhibited by 5-HT2A receptor antagonists such as ritanserin (B1680649) and aripiprazole. genecards.orgalfa-chemistry.com This demonstrates its utility in developing animal models for studying the pathomechanisms of serotonin receptor-dependent disorders and for screening potential therapeutic agents.
The effects of this compound on neurotransmitter levels often exhibit an inverted U-shaped dose-response curve, suggesting a complex interaction with serotonin receptor subtypes, where higher doses might involve inhibitory effects via 5-HT2C receptors. genecards.orgthermofisher.com
Application in In Vitro Assays for Characterizing Receptor Function and Signaling
In vitro assays have been instrumental in characterizing the precise receptor binding profiles and functional signaling properties of this compound. These studies confirm its classification as a highly potent and selective agonist for the serotonin 5-HT2 receptor family. genecards.orgpromega.ca
Quantitative studies have reported a subnanomolar binding affinity (K_i) for this compound at the 5-HT2A receptor, with values around 0.5 nM. genecards.orgdrugbank.com While some studies indicate roughly similar affinity for 5-HT2A, 5-HT2B, and 5-HT2C receptors (K_i = 0.5–1.7 nM), others highlight a significant selectivity (12- to 20-fold) for 5-HT2A over 5-HT2B and 5-HT2C receptors (K_i = 0.5 nM vs. 10 nM and 6.2 nM, respectively). genecards.org This high selectivity for 5-HT2 receptors over other monoamine receptors and transporters (e.g., dopamine, norepinephrine, serotonin transporters) is a key feature distinguishing NBOMes as research tools. genecards.orgpromega.ca
Beyond binding affinity, in vitro assays have also characterized the activation potency (EC_50) of this compound, reported to be around 40 nM for the 5-HT2A receptor. drugbank.com Advanced in vitro receptor-based bioassays, such as those employing functional complementation of a split nanoluciferase enzyme linked to the 5-HT2A receptor and β-arrestin2, have demonstrated that this compound and other NBOMe analogs act as full agonists at the 5-HT2A receptor, with efficacy exceeding 100% compared to reference compounds like LSD. sigmaaldrich.com These assays are crucial for assessing the intrinsic activation potential of novel psychoactive substances at their target receptors, irrespective of their chemical structure. sigmaaldrich.com
While primarily known for its serotonergic activity, in vitro studies have also indicated that this compound can exhibit low nanomolar binding affinity at other receptors, including adrenergic α1A and α2A, as well as H1 histamine (B1213489) receptors. uniprot.org However, its pronounced selectivity for 5-HT2A receptors remains its defining characteristic for research applications.
Table 1: Key Receptor Binding Affinities of this compound
| Receptor Subtype | Binding Affinity (K_i) | Selectivity Profile | Source |
| 5-HT2A | 0.5 nM | High selectivity | genecards.orgdrugbank.com |
| 5-HT2B | 10 nM | 12- to 20-fold lower affinity than 5-HT2A | genecards.org |
| 5-HT2C | 6.2 nM | 12- to 20-fold lower affinity than 5-HT2A | genecards.org |
| Other Monoamine Receptors/Transporters | >200-fold lower affinity | Highly selective for 5-HT2 receptors | genecards.org |
| Dopamine D2 Receptor | 0.84 µM | Low affinity | uni.lu |
| Dopamine D1 Receptor | 9.3 µM | Low affinity | uni.lu |
| Dopamine Transporter (DAT) | 7.2 µM | Low affinity | uni.lu |
| Adrenergic α1A | Low nanomolar | uniprot.org | |
| Adrenergic α2A | Low nanomolar | uniprot.org | |
| H1 Histamine Receptor | Low nanomolar | uniprot.org |
Table 2: Neurotransmitter Modulation by this compound in Rat Brain Regions
| Neurotransmitter | Brain Region (Rat) | Effect on Extracellular Levels | Source |
| Dopamine (DA) | Frontal Cortex | Increased | genecards.orgdrugbank.comthermofisher.com |
| Striatum | Increased | genecards.orgdrugbank.comthermofisher.com | |
| Nucleus Accumbens | Increased | genecards.orgdrugbank.comthermofisher.com | |
| Serotonin (5-HT) | Frontal Cortex | Increased | genecards.orgdrugbank.comthermofisher.com |
| Striatum | Increased | genecards.orgdrugbank.comthermofisher.com | |
| Nucleus Accumbens | Increased | genecards.orgdrugbank.comthermofisher.com | |
| Acetylcholine (ACh) | Frontal Cortex | Increased | genecards.orgdrugbank.comthermofisher.com |
| Striatum | Increased | genecards.orgdrugbank.comthermofisher.com | |
| Nucleus Accumbens | Increased | genecards.orgdrugbank.comthermofisher.com | |
| Glutamate | Frontal Cortex | Increased | genecards.orgdrugbank.comthermofisher.com |
| Striatum | Increased | genecards.orgdrugbank.comthermofisher.com | |
| Nucleus Accumbens | Increased | genecards.orgdrugbank.comthermofisher.com |
Legal and Regulatory Aspects in a Research Context
International Control Status and its Implications for Scientific Research
Internationally, 25B-NBOMe is controlled under the 1971 Convention on Psychotropic Substances. The World Health Organization (WHO) Expert Committee on Drug Dependence (ECDD) plays a crucial role in assessing psychoactive substances for potential international control unodc.orgresearchgate.net. The ECDD reviews factors such as abuse liability, dependence potential, public health risks, and therapeutic utility unodc.orgresearchgate.net. In the case of this compound, the ECDD conducted a critical review and concluded that the substance posed a serious risk to public health and society due to its abuse liability, despite noting its use in medical research and the absence of recorded therapeutic use unodc.orgcndblog.orgecddrepository.orgwho.int.
Based on the ECDD's recommendation, the United Nations Commission on Narcotic Drugs (CND) decided to include this compound in Schedule I of the 1971 Convention on Psychotropic Substances in March 2015 unodc.orgcndblog.org. This decision was supported by a significant majority of countries unodc.orgcndblog.org. The international scheduling of this compound means that signatory countries are obliged to implement controls on its manufacture, distribution, and possession, including for research purposes federalregister.govunodc.orgfederalregister.gov. While the conventions aim to ensure the availability of controlled substances for medical and scientific purposes, the scheduling imposes stricter requirements, such as the need for licenses for research activities unodc.orghealth.govt.nz. The UNODC Early Warning Advisory (EWA) on NPS regularly provides scientific information to Member States and the WHO to support these international control processes unodc.orgunodc.org.
National Legislative Frameworks Governing Research with this compound
National legislative frameworks often mirror or expand upon international control measures, leading to varied approaches to regulating this compound and other NPS unodc.orgprofessor.nl. These frameworks directly influence the ability of researchers to access and study the compound.
In the United States, the Drug Enforcement Administration (DEA) temporarily placed this compound, along with 25I-NBOMe and 25C-NBOMe, into Schedule I of the Controlled Substances Act (CSA) in November 2013, citing an imminent hazard to public safety nih.govfederalregister.govfederalregister.govfederalregister.govswgdrug.org. This temporary scheduling subjected those handling the substances (including for research) to the same regulatory controls and sanctions as other Schedule I controlled substances federalregister.govfederalregister.govfederalregister.gov. Subsequently, the DEA permanently scheduled these three synthetic phenethylamines, including this compound, into Schedule I of the CSA, effective October 2016 federalregister.gov. Schedule I substances are defined as having a high potential for abuse, no currently accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision federalregister.gov. This classification means that research with this compound in the US requires specific DEA licenses and adherence to stringent regulations federalregister.govfederalregister.gov.
The United Kingdom has adopted a broader approach to controlling psychoactive substances. The Psychoactive Substances Act 2016 introduced a "blanket ban" on the production, supply, and import/export of psychoactive substances, with certain exemptions nih.govnih.govservice.gov.uk. This legislation aims to control all substances capable of affecting a person's mental functioning or emotional state, unless specifically exempted nih.govservice.gov.uk. While the Act did not make possession for personal use a criminal offense outside of a custodial setting, it significantly impacts the availability of such substances for research, requiring adherence to the Act's provisions nih.govnih.gov. All N-benzyl phenethylamines, which include this compound, are listed as Class A, Schedule I drugs under the Misuse of Drugs Act 1971 in the UK tusnovics.pl.
Other countries have also implemented national controls. For example, Sweden has added this compound to Schedule I as a narcotic tusnovics.pl. Australia and Canada also have frameworks for controlling NPS, with challenges in timely identification and regulation due to the rapid emergence of new substances clinicallab.com. New Zealand, for instance, regulates NBOMe compounds under its Psychoactive Substances Act 2013, and this compound was recommended for inclusion in Schedule 2 of the Misuse of Drugs Act 1975 as a class B1 controlled drug health.govt.nz. Researchers in New Zealand intending to study this compound would need to hold licenses to deal in controlled drugs, incurring application and import fees health.govt.nz.
Role of Scientific Evidence in the Scheduling and Control of Novel Psychoactive Substances
Scientific evidence plays a critical role in the scheduling and control of NPS, though challenges exist in its timely collection and application unodc.orgtni.org. International and national bodies, such as the WHO ECDD and national advisory councils, rely on scientific data to assess the risks associated with a substance before making scheduling recommendations unodc.orgunodc.orgresearchgate.netnih.gov. This evidence typically includes data on abuse potential, dependence liability, health risks, and the absence or presence of therapeutic uses unodc.orgresearchgate.net.
However, the rapid emergence of NPS often outpaces the generation of comprehensive scientific data on their pharmacological and toxicological effects unodc.orgmdpi.comclinicallab.comtni.orgunodc.org. This lack of timely and robust data can make it difficult to justify legal controls and can lead to hurried legislative decisions unodc.orgtni.org. Forensic laboratories face challenges in detecting and identifying these substances, which can impede legislative efforts and trend reporting marshallcenter.orgojp.gov. Despite these challenges, scientific information from sources like the UNODC EWA, forensic databases (e.g., STRIDE, STARLiMS, NFLIS in the US), and published research is crucial for informing control policies federalregister.govunodc.orgfederalregister.gov. For example, the WHO's recommendations for international control are evidence-based, utilizing peer-reviewed and unpublished data, as well as information from early warning systems unodc.orgunodc.org. Preclinical studies, though limited for many NPS, contribute to understanding neuropharmacology and toxicity, which can influence legislation nih.gov.
Impact of "Research Chemical" Classification on Research and Availability
The classification of substances like this compound as "research chemicals" has a multifaceted impact on scientific research and their availability. Historically, this compound was investigated as a research tool to study serotonin (B10506) receptors in the mammalian brain usdoj.govfederalregister.gov. However, the term "research chemical" has also been widely used to market NPS to bypass existing consumer legislation and drug control laws, often with labels like "not for human consumption" unodc.orgprofessor.nlnih.govforrestbh.combmj.comtandfonline.com. This dual use creates a complex environment for legitimate scientific inquiry.
When a substance is classified as a controlled drug, its availability for research becomes significantly restricted federalregister.govhealth.govt.nzlekkergaan.nl. Researchers must obtain specific licenses, adhere to strict record-keeping and storage requirements, and face limitations on import and export federalregister.govhealth.govt.nzfederalregister.gov. This increased regulatory burden can hinder scientific progress by making it more difficult and costly to conduct studies on these compounds health.govt.nzlekkergaan.nl. The intent behind such controls is to protect public health by limiting access to substances with abuse potential and unknown safety profiles federalregister.govmdpi.comfederalregister.govfederalregister.gov.
Future Directions and Emerging Areas in 25b Nbome Research
Comprehensive Elucidation of Metabolic Pathways and Biomarker Identification
A critical area for future research on 25B-NBOMe involves the comprehensive elucidation of its metabolic pathways and the identification of reliable biomarkers for exposure and effect. Understanding how this compound is metabolized in biological systems is crucial for forensic toxicology, clinical management of intoxications, and for predicting its duration of action and potential for active metabolites. Current research has begun to identify some metabolic routes, but a complete picture is still emerging europeanreview.orgacs.orgacs.org. Studies have indicated that this compound undergoes various metabolic transformations, including O-demethylation, O,O-bis-demethylation, hydroxylation, and subsequent conjugation reactions such as glucuronidation and sulfation europeanreview.orgacs.orgacs.orgresearchgate.netresearchgate.netfrontiersin.orgdoi.orgnih.govresearchgate.net. The primary metabolic sites are often the methoxy (B1213986) groups and the benzyl (B1604629) moiety researchgate.net. Research has revealed the involvement of cytochrome P450 (CYP) isoenzymes, including CYP1A2, CYP3A4, CYP2B6, CYP2C9, CYP2C19, and CYP2D6, in the metabolism of NBOMe compounds researchgate.netfrontiersin.org.
Future studies aim to identify all major and minor metabolites, characterize the specific enzymes involved in these biotransformations, and investigate inter-individual variability in metabolism acs.orgacs.org. For this compound, over 60 metabolites have been identified, highlighting the complexity of its biotransformation researchgate.netfrontiersin.org. This comprehensive metabolic mapping is essential for identifying specific, stable, and long-lasting biomarkers in biological matrices like urine, blood, and hair, which could significantly improve the detection window for this compound use europeanreview.orgdoi.org.
Advanced Neuropharmacological Mapping and Circuit-Level Analysis
Advanced neuropharmacological mapping and circuit-level analysis represent a significant frontier in this compound research. This compound is recognized as a potent full agonist for the serotonin (B10506) 5-HT2A receptor wikipedia.orgontosight.aibrieflands.comnih.govnih.govnih.gov. The carbon-11 (B1219553) labeled version of this compound, [11C]Cimbi-36, has been synthesized and validated as a radioactive tracer for positron emission tomography (PET) to map the distribution of 5-HT2A receptors in the brain acs.orgacs.orgfrontiersin.orgwikipedia.org.
Exploration of Molecular Mechanisms Underlying Behavioral Effects
A deeper exploration of the molecular mechanisms underlying the behavioral effects of this compound is crucial for understanding its pharmacodynamics. Beyond its primary action on 5-HT2A receptors, future research will investigate the downstream signaling pathways activated by this compound, including G-protein coupling and β-arrestin recruitment, and subsequent intracellular cascades mmu.ac.ukresearchgate.net. Understanding these molecular events can reveal why this compound elicits its specific behavioral profile, which can differ significantly from other serotonergic psychedelics.
Unlike many other serotonergic psychedelics, this compound has been found to produce reinforcing effects in rodents, including conditioned place preference (CPP) and self-administration, suggesting a potential for misuse wikipedia.orgresearchgate.netmdpi.com. These reinforcing effects were robustly associated with increased dopamine (B1211576) levels in the nucleus accumbens and could be blocked by dopamine receptor antagonists (SCH-23390 and haloperidol), but not by the selective serotonin 5-HT2A receptor antagonist ketanserin, indicating a dopaminergic mechanism wikipedia.orgresearchgate.netmdpi.com. Studies have also shown that this compound can alter the expression of dopamine D1 and D2 receptors (DRD1, DRD2) and the dopamine transporter (DAT) researchgate.netmdpi.com. Furthermore, changes in the expression of p-CREB, ΔFosB, and brain-derived neurotrophic factor (BDNF) have been observed, providing insights into potential neuroadaptations at the molecular level researchgate.net.
Continued Development of Highly Sensitive and Selective Analytical Techniques
The continued development of highly sensitive and selective analytical techniques is paramount for the detection and quantification of this compound and its metabolites in various matrices. Given the low doses at which this compound can be active and the complexity of biological samples, there is a persistent need for advanced methodologies with improved limits of detection and quantification europeanreview.orgfrontiersin.orgoup.com.
Future efforts will focus on enhancing existing techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) through advancements in sample preparation, chromatographic separation, and mass spectrometric detection europeanreview.orgresearchgate.netfrontiersin.orgresearchgate.netoup.comnih.govchl.co.nzoup.com. This includes the development of novel extraction methods, such as salting-out-assisted liquid-liquid extraction (LLE) and solid-phase extraction (SPE), and the application of high-resolution mass spectrometry approaches to accurately identify and quantify this compound and its often-low-concentration metabolites in complex biological samples europeanreview.orgfrontiersin.org. Rapid screening methods, including electrochemical techniques, are also being developed for faster identification and quantification of NBOMe derivatives in real samples, with reported lower limits of quantification as low as 0.01 mg/mL acs.orgresearchgate.netacs.org. These advancements are critical for robust, validated methods that can be reliably applied in forensic, clinical, and research settings europeanreview.orgoup.com.
Advancing Preclinical Models for Translational Research on Serotonergic Systems
Advancing preclinical models is essential for translational research on this compound and its broader implications for serotonergic systems. While current preclinical models, primarily involving rodents, have provided valuable insights into the acute effects of this compound, future research aims to develop more sophisticated models that better mimic human physiology and the complex behavioral and cognitive effects observed in humans mdpi.commdpi.commdpi.com.
For instance, zebrafish larvae have been established as a useful animal model for studying this compound induced rhabdomyolysis, demonstrating a 5-HT2A receptor-dependent mechanism for this effect nih.govzfin.org. This model can be utilized to study the pathomechanism of rhabdomyolysis and for therapeutic drug screening nih.govzfin.org. The development of genetically modified animal models, in vitro systems using human induced pluripotent stem cell (iPSC)-derived neurons, and organ-on-a-chip technologies will allow for a more precise investigation of neurotoxicity, long-term neuroadaptations, and potential therapeutic avenues related to serotonergic dysregulation nih.govmdpi.com. Furthermore, integrating behavioral assays that assess higher-order cognitive functions and social interactions in preclinical models will provide a more comprehensive understanding of the translational relevance of findings related to this compound's impact on the central nervous system mdpi.comresearchgate.net.
Q & A
Basic: What are the primary receptor targets of 25B-NBOMe, and how do these influence experimental design?
Answer:
this compound is a potent agonist of the serotonin 5-HT2A receptor, which mediates its hallucinogenic effects and cognitive alterations . Experimental designs should incorporate methods to assess 5-HT2A receptor activity, such as:
- In vitro binding assays (e.g., radioligand displacement studies) to quantify affinity and selectivity.
- In vivo microdialysis in rodent models to measure neurotransmitter release (e.g., dopamine, serotonin, glutamate) in brain regions like the frontal cortex and striatum .
- Behavioral assays (e.g., head twitch response in mice) to correlate receptor activation with hallucinogenic activity .
PET imaging with radiolabeled this compound analogs can map receptor distribution in the CNS .
Basic: What analytical methods are most reliable for detecting and quantifying this compound in biological samples?
Answer:
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to high sensitivity (detection limits ~10 pg/mL in serum) and specificity. Validation parameters include carryover assessment, dilution integrity, and stability testing .
- Gas chromatography-MS (GC-MS) is suitable for seized materials but less effective for low-concentration biological samples .
- Voltammetric methods (e.g., cyclic voltammetry) enable rapid screening of NBOMe derivatives in blotter papers .
Basic: Which in vivo models are commonly used to study this compound’s behavioral effects?
Answer:
- Novel Object Recognition (NOR) test : Evaluates short-term memory deficits, with this compound shown to reduce recognition indices at higher doses .
- Open Field (OF) test : Measures locomotor activity suppression, likely due to 5-HT2A-mediated anxiety .
- Light/Dark Box (LDB) : Assesses anxiogenic effects, with this compound increasing time spent in dark zones .
Basic: How does the structural modification of this compound (e.g., N-benzyl group) enhance its pharmacological potency?
Answer:
The addition of a 2-methoxybenzyl group to the phenethylamine backbone (2C-B) increases 5-HT2A receptor binding affinity and potency by ~10–100× compared to non-substituted analogs . This structural modification also improves metabolic stability, prolonging CNS effects in preclinical models .
Advanced: How can researchers reconcile contradictions between neurochemical release data (e.g., dopamine increase) and behavioral suppression (e.g., reduced locomotion)?
Answer:
- Dose-dependent effects : Higher doses of this compound (3 mg/kg in rats) decrease locomotion despite elevating dopamine and glutamate, suggesting receptor desensitization or off-target effects .
- Cholinergic modulation : Scopolamine (a muscarinic antagonist) reverses this compound-induced memory deficits, implicating acetylcholine interplay .
- Experimental controls : Include dose-response curves and receptor-specific antagonists (e.g., ketanserin for 5-HT2A) to isolate mechanisms .
Advanced: What challenges exist in pharmacokinetic (PK) studies of this compound, and how can they be addressed?
Answer:
- Limited human data : Most PK insights derive from case reports (e.g., serum/urine LC-MS/MS in intoxicated patients) .
- Species differences : Rodent metabolism may not translate to humans; use isotopic labeling (e.g., this compound-D3) as internal standards for cross-species comparisons .
- Tissue distribution : Microdialysis paired with LC-MS/MS can track dynamic concentration changes in brain regions .
Advanced: How can off-target receptor interactions (e.g., empathogenic effects) be systematically evaluated?
Answer:
- Discriminative stimulus assays : In rodent models, this compound substitutes for MDMA, suggesting 5-HT2A/5-HT2C and dopamine D2 receptor cross-talk .
- Receptor profiling : Use high-throughput screening panels (e.g., CEREP) to quantify affinity for non-5-HT2A receptors .
- Genetic models : Knockout mice (e.g., 5-HT2A−/−) clarify receptor-specific contributions .
Advanced: What methodologies are recommended for assessing this compound-induced neurotoxicity?
Answer:
- Comet assay : Detects genotoxic DNA damage in peripheral blood or brain tissue .
- In vitro cytotoxicity : Primary neuronal cultures exposed to this compound (1–30 µM) assess viability via lactate dehydrogenase (LDH) release .
- Oxidative stress markers : Measure glutathione depletion or lipid peroxidation in vivo .
Advanced: How does this compound impact cognitive functions, and what experimental models best capture these effects?
Answer:
- Short-term memory deficits : Demonstrated via NOR test, with this compound reducing recognition indices by ~27% at 3 mg/kg .
- Cholinergic disruption : Pretreatment with scopolamine reverses deficits, suggesting acetylcholine pathway involvement .
- Electrophysiology : Long-term potentiation (LTP) measurements in hippocampal slices link 5-HT2A activation to synaptic plasticity changes .
Advanced: What strategies are effective for detecting novel NBOMe analogs in research settings?
Answer:
- Metabolite synthesis : Synthesize predicted phase I/II metabolites (e.g., O-demethylated derivatives) for LC-HR-MS/MS libraries .
- Molecular networking : Use spectral data from LC-QTOF/MS to map structural relationships among NBOMe derivatives .
- Cross-validation : Combine voltammetry (e.g., square-wave) with MS to differentiate analogs in seized materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
